molecular formula C14H13ClN4OS2 B2381501 (E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine CAS No. 866049-38-9

(E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine

Cat. No. B2381501
CAS RN: 866049-38-9
M. Wt: 352.86
InChI Key: DMLTXXVGQNYHLL-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine is a useful research compound. Its molecular formula is C14H13ClN4OS2 and its molecular weight is 352.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Several studies have explored the antimicrobial properties of compounds related to (E)-{2-[(2-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds structurally similar to the one , and found that some exhibited good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007). Similarly, El-Shehry, El‐Hag, and Ewies (2020) synthesized new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives and evaluated them for antimicrobial activity against various bacterial and fungal strains, finding some to have promising results (El-Shehry, El‐Hag, & Ewies, 2020).

Fungicidal Activity

Research by El-Telbani, Swellem, and Nawwar (2007) on 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and 7-hetaryl[1,3,4]thiadiazolo[2,3-c][1,2,4]triazines revealed fungicidal activity in the pyrazolyl-substituted derivatives (El-Telbani, Swellem, & Nawwar, 2007).

Herbicidal Activity

Moran (2003) reported that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Synthesis and Chemical Transformations

Various studies have detailed the synthesis and chemical transformations of compounds related to this compound, indicating its potential for diverse applications in chemical research. For example, Heras et al. (2003) presented the synthesis of novel triazolo[1,5-a]triazin-7-ones, starting from 3-amino-5-sulfanyl-1,2,4-triazole, indicating potential for further functionalization (Heras et al., 2003).

properties

IUPAC Name

(E)-2-(2-chlorophenyl)sulfanyl-N-methoxy-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS2/c1-9-13(22-14-16-8-17-19(9)14)11(18-20-2)7-21-12-6-4-3-5-10(12)15/h3-6,8H,7H2,1-2H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLTXXVGQNYHLL-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOC)CSC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OC)/CSC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.